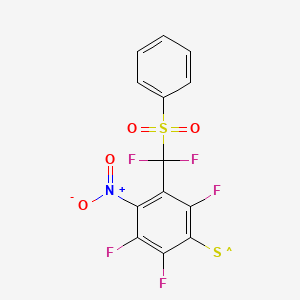
(3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane is a complex organic molecule characterized by the presence of multiple fluorine atoms, a nitro group, and a phenylsulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenylsulfonyl moiety: This can be achieved through the reaction of a phenylsulfonyl chloride with a suitable nucleophile.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as iododifluoromethyl phenyl sulfone under mild conditions.
Assembly of the trifluorophenyl and nitrophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound’s unique structure could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as fluorinated polymers or as intermediates in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Difluoromethyl)phenyl sulfone
- Trifluoronitrobenzene
- Phenylsulfonylmethane
Uniqueness
The uniqueness of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane lies in its combination of multiple fluorine atoms, a nitro group, and a phenylsulfonyl moiety. This combination imparts unique chemical and physical properties, such as high stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H5F5NO4S2 |
|---|---|
Poids moléculaire |
398.3 g/mol |
InChI |
InChI=1S/C13H5F5NO4S2/c14-8-7(11(19(20)21)9(15)10(16)12(8)24)13(17,18)25(22,23)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
TYCRNNZFSFOOER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=C(C(=C2F)[S])F)F)[N+](=O)[O-])(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12975806.png)
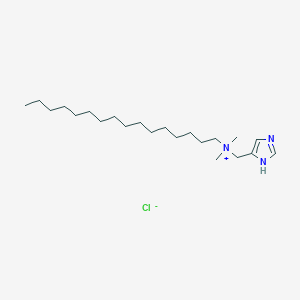
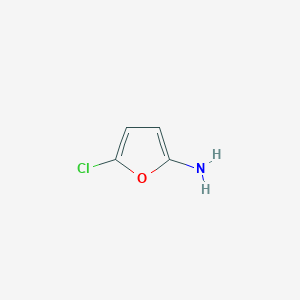


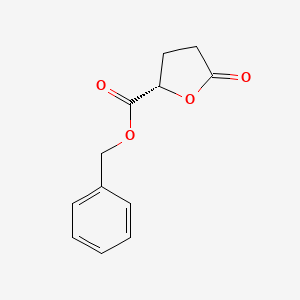
![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)
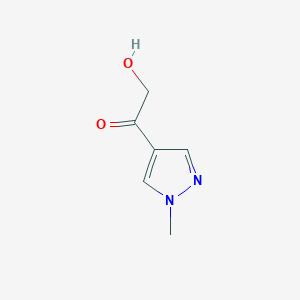
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)

![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)

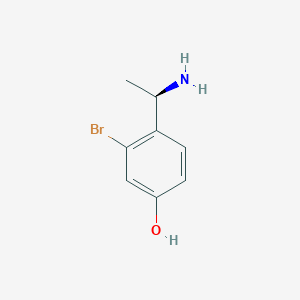
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)
